molecular formula C17H17N3O3S B7703351 N-(2-methoxyphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]butanamide

N-(2-methoxyphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]butanamide

Cat. No.: B7703351
M. Wt: 343.4 g/mol
InChI Key: HQVZGMIGPSPVPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]butanamide is a complex organic compound that features a combination of methoxyphenyl, thiophene, and oxadiazole moieties

Properties

IUPAC Name

N-(2-methoxyphenyl)-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-22-13-7-3-2-6-12(13)18-15(21)9-4-10-16-19-17(20-23-16)14-8-5-11-24-14/h2-3,5-8,11H,4,9-10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVZGMIGPSPVPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CCCC2=NC(=NO2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]butanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxadiazole ring, which can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. The thiophene ring can be introduced via a palladium-catalyzed cross-coupling reaction. Finally, the methoxyphenyl group can be attached through an amide bond formation using standard peptide coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, which can improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]butanamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form hydrazides.

    Substitution: Electrophilic aromatic substitution can occur on the methoxyphenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazides.

    Substitution: Brominated or nitrated derivatives of the methoxyphenyl ring.

Scientific Research Applications

N-(2-methoxyphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]butanamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can act as a bioisostere for amides or esters, potentially enhancing the compound’s stability and bioavailability. The thiophene ring can contribute to the compound’s electronic properties, making it useful in organic electronics.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]butanamide: Unique due to the combination of methoxyphenyl, thiophene, and oxadiazole moieties.

    N-(2-methoxyphenyl)-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]butanamide: Similar structure but with a furan ring instead of thiophene.

    N-(2-methoxyphenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]butanamide: Contains a pyridine ring instead of thiophene.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct electronic and steric properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and electronic characteristics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.